Copper chlorophyllin A

Vue d'ensemble

Description

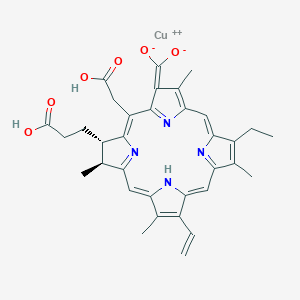

La chlorophylline de cuivre est un dérivé semi-synthétique de la chlorophylle, le pigment vert présent dans les plantes. C'est un composé soluble dans l'eau qui est couramment utilisé comme additif alimentaire et en médecine alternative. La forme la plus répandue est un dérivé sodium/cuivre, connu pour sa couleur verte vibrante et ses divers bienfaits pour la santé .

Méthodes De Préparation

La chlorophylline de cuivre est généralement préparée par une série de réactions chimiques impliquant la chlorophylle naturelle. Le processus commence par l'extraction de la chlorophylle à partir de matières végétales telles que la luzerne à l'aide de solvants comme l'acétone, l'éthanol et l'hexane . La chlorophylle extraite est ensuite saponifiée en ajoutant un alcali, tel que l'hydroxyde de sodium, qui élimine les groupes esters méthyliques et phytyliques . Ceci est suivi par l'ajout de sulfate de cuivre pour remplacer l'atome de magnésium central par du cuivre . Le produit obtenu est ensuite purifié et séché pour obtenir de la chlorophylline de cuivre .

Analyse Des Réactions Chimiques

Catalytic Oxidation Reactions

Copper Chlorophyllin A acts as a green catalyst in oxidation reactions due to its redox-active copper center.

Oxidation of Benzylic Alcohols

In aqueous conditions, this compound (1 mol%) catalyzes the oxidation of benzylic alcohols to aldehydes or ketones using tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction exhibits high chemoselectivity, tolerating electron-rich and electron-poor substituents (Table 1) .

Table 1: Oxidation of substituted benzyl alcohols

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 92 | 1 mmol TBHP, 80°C |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 56 | 1 mmol TBHP, 80°C |

| Diphenylmethanol | Benzophenone | 89 | 2 mmol TBHP, 80°C |

Secondary alcohols and diarylmethanes are oxidized to ketones with >85% efficiency under similar conditions .

Oxidation to Carboxylic Acids

With excess TBHP (3 equiv.), primary benzyl alcohols are further oxidized to carboxylic acids (e.g., 4-chlorobenzoic acid, 94% yield) via a radical mechanism .

Complexation with Environmental Mutagens

The planar structure of this compound enables π-π stacking interactions with polycyclic aromatic hydrocarbons (PAHs) and heterocyclic amines, forming non-absorbable complexes.

Table 2: Binding affinity of this compound

| Mutagen | Binding Constant (Kd, μM) | Reference |

|---|---|---|

| Aflatoxin B₁ (AFB1) | 1.4 ± 0.4 | |

| Dibenzopyrene (DBP) | 1.59 ± 0.01 | |

| Benzo[a]pyrene | 2.1 ± 0.3 |

This complexation reduces mutagen bioavailability by 40–60% in vitro .

Thermal Degradation

This compound decomposes following first-order kinetics under thermal stress, with activation energy (Eₐ) of 13.3–16.0 kcal/mol. Degradation products include copper-free chlorins and pheophorbides .

Table 3: Thermal stability parameters

| Temperature (°C) | Degradation Rate (h⁻¹) | Half-Life (h) |

|---|---|---|

| 25 | 0.002 | 346 |

| 100 | 0.078 | 8.9 |

HPLC analysis confirms rapid loss of Cu(II)Chlorin e₄, a major bioactive component, at elevated temperatures .

Antioxidant Mechanisms

The copper ion facilitates single-electron transfer (SET) reactions, neutralizing reactive oxygen species (ROS):

- Superoxide radical (O₂⁻):

- Hydroxyl radical (OH⁻):

In mitochondria, 10 μM this compound reduces ROS-induced lipid peroxidation by 70% .

Photochemical Reactions

Under UV-Vis light, this compound generates singlet oxygen (¹O₂) via energy transfer, enabling applications in photodynamic therapy .This compound’s versatility in oxidation, complexation, and redox reactions stems from its unique copper-coordinated macrocycle. Its thermal sensitivity and pH-dependent stability (optimal at pH 7–9) necessitate careful handling in industrial applications . Ongoing research explores its potential in asymmetric catalysis and environmental remediation .

Applications De Recherche Scientifique

Dermatological Applications

Topical Treatments for Skin Conditions

Copper chlorophyllin A has demonstrated efficacy in treating various skin conditions. Recent studies have highlighted its potential in:

- Acne Treatment : A pilot study evaluated a topical formulation containing sodium copper chlorophyllin complex (0.1%) for patients with mild to moderate acne. Results showed statistically significant improvements in clinical parameters such as reduced pore size and acne severity after three weeks of application. The formulation was well tolerated by participants, indicating its safety for dermatological use .

- Photoaging Repair : Another study assessed the effects of a gel containing sodium copper chlorophyllin complex (0.05%) on photoaged skin. Biopsy analyses revealed enhanced expression of key biomarkers associated with skin repair, such as fibrillin and mucins, suggesting that this compound may help mitigate signs of aging by promoting dermal matrix repair .

- General Wound Healing : Historically, copper chlorophyllin has been used for its wound healing properties due to its anti-inflammatory and antibacterial effects. Its ability to enhance tissue regeneration makes it a valuable ingredient in topical formulations aimed at accelerating wound healing .

Food Science Applications

Food Colorant and Bioactive Properties

This compound is widely used as a food colorant due to its vibrant green hue and potential health benefits:

- Colorant in Animal Feed : The European Food Safety Authority (EFSA) has recognized copper complexes of chlorophyllins as safe colorants for animal feed, particularly for enhancing the visual appeal of pet food and feed for ornamental fish and birds . However, concerns regarding the lack of comprehensive toxicological data persist.

- Antioxidant Properties : Studies have indicated that copper chlorophyllin can enhance antioxidant defense mechanisms within food systems, potentially improving the nutritional profile of food products . This bioactive property may contribute to the preservation of food quality by minimizing oxidative degradation.

Agricultural Applications

Enhancing Plant Growth and Stress Resistance

Research has explored the role of this compound in agriculture, particularly its effects on plant growth under stress conditions:

- Growth Promotion : A study investigated the impact of copper chlorophyllin on spinach plants subjected to drought stress. Results indicated that applying copper chlorophyllin at varying concentrations improved growth parameters and physiological traits, suggesting its potential as a growth enhancer in challenging environmental conditions .

- Physiological Mechanisms : The compound is believed to facilitate osmotic adjustment and enhance photosynthetic activity, which are critical for plant survival during periods of water scarcity .

Mécanisme D'action

Copper chlorophyllin exerts its effects through several mechanisms. It has anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities . The compound forms tight molecular complexes with carcinogens, thereby blocking their carcinogenic effects . It also modulates the expression of cytokine proteins such as NFkβ and IFNγ, which play a role in immune response . Additionally, copper chlorophyllin decreases oxidative stress by modulating cellular hydrogen peroxide levels .

Comparaison Avec Des Composés Similaires

La chlorophylline de cuivre est unique parmi les dérivés de la chlorophylle en raison de sa solubilité dans l'eau et du remplacement de l'atome de magnésium central par du cuivre. Des composés similaires comprennent :

Chlorophylle a et b : Chlorophylles naturelles, solubles dans les graisses, présentes dans les plantes.

Chlorophylline de fer : Un dérivé où l'atome central est le fer.

Chlorophylline de zinc : Un dérivé où l'atome central est le zinc.

Chlorophylline de magnésium : Un dérivé où l'atome central est le magnésium.

La chlorophylline de cuivre se démarque par sa stabilité accrue et sa solubilité dans l'eau, ce qui la rend plus polyvalente pour diverses applications.

Activité Biologique

Copper chlorophyllin A, a semi-synthetic derivative of chlorophyll, has garnered significant attention for its diverse biological activities. This compound, particularly in its sodium copper chlorophyllin (SCC) form, exhibits various beneficial effects, including antioxidant, antimutagenic, and anticarcinogenic properties. This article delves into the biological activities of this compound, supported by research findings and case studies.

Chemical Composition and Properties

Copper chlorophyllin is derived from chlorophyll through the replacement of the magnesium ion with copper and the conversion of the phytol side chain into a carboxylate group. This modification enhances its solubility in water compared to natural chlorophyll, making it suitable for various applications in food, pharmaceuticals, and cosmetics.

Antioxidant Activity

This compound demonstrates strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation. For instance, a study involving Wistar rats indicated that dietary intake of sodium copper chlorophyllin significantly reduced markers of oxidative stress in hepatic and brain tissues .

Antimutagenic and Anticarcinogenic Effects

Research has highlighted the antimutagenic properties of this compound, particularly its ability to mitigate genetic damage induced by mutagens such as gamma rays. In experiments with Drosophila, higher concentrations of copper in SCC were associated with increased inhibition of genetic damage . Furthermore, copper chlorophyllin has been shown to bind to harmful compounds like heterocyclic amines and aflatoxins, thereby preventing their mutagenic effects .

Skin Repair and Anti-Aging Properties

Topical applications of sodium copper chlorophyllin have been investigated for their potential in skin repair. A clinical study demonstrated that a gel containing sodium copper chlorophyllin improved biomarkers associated with photoaged skin, such as fibrillin and epidermal mucins. The results suggested that this compound could play a role in enhancing skin elasticity and reducing signs of aging .

Case Studies

- Wistar Rat Study : In a controlled feeding experiment with Wistar rats, researchers assessed the bioavailability of sodium copper chlorophyllin and its impact on antioxidant defense mechanisms. Results indicated significant absorption of Cu-chlorin e4 in serum and organs, leading to enhanced antioxidant activity .

- Drosophila Genetic Damage Experiment : A comparative study on two forms of sodium copper chlorophyllin revealed that higher copper content resulted in greater protection against gamma radiation-induced genetic damage. The SCC-5.4 variant exhibited a 49% reduction in genetic damage compared to only 2% for SCC-3.7 .

- Skin Biopsy Analysis : A clinical trial involving four females with photoaged skin showed that treatment with sodium copper chlorophyllin complex led to a statistically significant increase in biomarkers indicative of skin repair compared to untreated controls .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : Copper chlorophyllin acts as an effective scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Binding to Mutagens : The ability to bind to planar compounds helps prevent their interaction with DNA, reducing mutagenesis.

- Inhibition of Enzymatic Activity : In vitro studies have shown that sodium copper chlorophyllin can inhibit hyaluronidase activity, which is involved in the breakdown of hyaluronic acid—a key component for maintaining skin hydration and elasticity .

Propriétés

IUPAC Name |

copper;[(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-18,24-dihydro-17H-porphyrin-2-ylidene]methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21,37,43-44H,1,8-11H2,2-6H3,(H,39,40)(H,41,42);/q;+2/p-2/t17-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWOHWBPKWVAAB-PVMVIUQGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34CuN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019293 | |

| Record name | Copper chlorophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26317-27-1 | |

| Record name | Copper chlorophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihydrogen (2S-trans)-[18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionato(5-)-N21,N22,N23,N24]cuprate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER CHLOROPHYLLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D7N8KA5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.